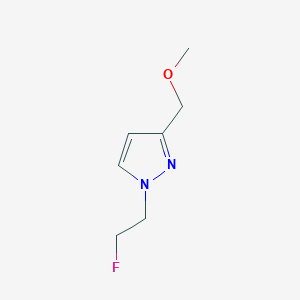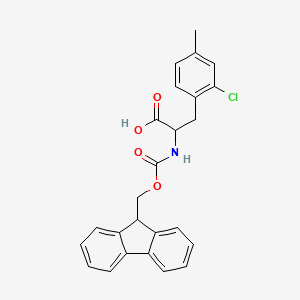![molecular formula C10H10N4 B2725736 [2,2'-Bipyridine]-3,3'-diamine CAS No. 75449-26-2](/img/structure/B2725736.png)
[2,2'-Bipyridine]-3,3'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2'-Bipyridine]-3,3'-diamine is a compound that belongs to the class of aminopyridines It is characterized by the presence of two pyridine rings, each substituted with an amino group
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit receptor tyrosine kinases . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
This interaction could potentially alter the phosphorylation state of the target, thereby modulating downstream signaling pathways .
Biochemical Pathways
These pathways could include the PI3K/Akt/mTOR pathway, the MAPK pathway, or the JAK/STAT pathway, all of which are critical for cell growth and survival .
Pharmacokinetics
Metabolic stability and the potential for drug-drug interactions could also influence its overall pharmacokinetic profile .
Result of Action
Based on its potential role as a kinase inhibitor, it could lead to decreased phosphorylation of downstream targets, potentially resulting in reduced cell proliferation and increased cell death .
Action Environment
The action, efficacy, and stability of 2-(3-Aminopyridin-2-yl)pyridin-3-amine could be influenced by various environmental factors. These could include the presence of other drugs (potential for drug-drug interactions), the pH of the environment, the presence of certain enzymes or transporters, and patient-specific factors such as age, sex, and genetic polymorphisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2'-Bipyridine]-3,3'-diamine typically involves the reaction of nicotinamide with sodium hypobromite, which is prepared in situ by the reaction of sodium hydroxide and bromine at 70°C . This process is known as the Hofmann rearrangement. The reaction conditions are mild and do not require the use of metals, making it an efficient and environmentally friendly method.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts such as magnesium oxide nanoparticles can further improve the reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
[2,2'-Bipyridine]-3,3'-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted pyridines, and various amides and esters, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
[2,2'-Bipyridine]-3,3'-diamine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
[2,2'-Bipyridine]-3,3'-diamine can be compared with other similar compounds, such as:
3-Aminopyridine: A simpler aminopyridine with a single pyridine ring.
2-Aminopyrimidine: A compound with a pyrimidine ring instead of a pyridine ring.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyrimidine ring substituted with a pyridine ring.
The uniqueness of this compound lies in its dual pyridine structure, which provides distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-(3-aminopyridin-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSHHQCMLSBUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
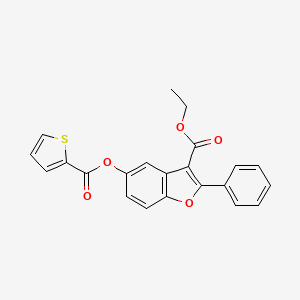
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2725655.png)
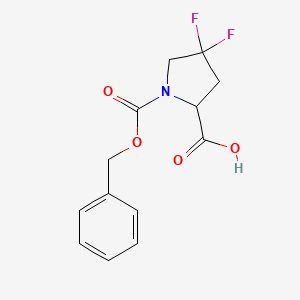
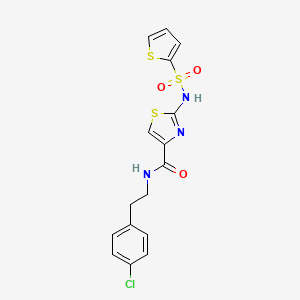
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2725658.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2725659.png)
![2-[3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2725661.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2725663.png)
![N-(4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2725665.png)
![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)
![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

